Hexafluorocyclopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

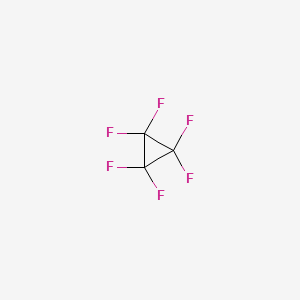

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3-hexafluorocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6/c4-1(5)2(6,7)3(1,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUXQQYWQKRCPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C1(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239276 | |

| Record name | Perfluorocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-91-9 | |

| Record name | Hexafluorocyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3-hexafluorocyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROCYCLOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35M4G1629W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Hexafluorocyclopropane (CAS 931-91-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluorocyclopropane (perfluorocyclopropane), CAS 931-91-9, is a unique saturated cyclic compound characterized by a three-membered carbon ring fully substituted with fluorine atoms.[1][2] This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, with a particular focus on its emerging role in medicinal chemistry and drug development. We will delve into the causality behind its chemical behavior, provide insights into its practical applications, and detail essential safety and handling protocols.

Introduction: The Unique Nature of a Strained, Fluorinated Ring

This compound is a colorless, odorless, and non-flammable gas at standard conditions.[1][3] Its structure is defined by a highly strained cyclopropane ring where all hydrogen atoms are replaced by fluorine. This full fluorination imparts exceptional stability due to the strength of the carbon-fluorine bonds, while the inherent ring strain of the cyclopropane moiety makes it a versatile reagent for a variety of chemical transformations.[1] The strategic introduction of the gem-difluorocyclopropane motif, a core structural element of this compound, has become an important strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for experimental design and handling.

| Property | Value | Reference(s) |

| CAS Number | 931-91-9 | [4][5] |

| Molecular Formula | C₃F₆ | [5] |

| Molecular Weight | 150.02 g/mol | [4] |

| Melting Point | -157 °C | [5] |

| Boiling Point | -30 °C | [5] |

| Density | 1.62 g/cm³ (predicted) | [5] |

| Appearance | Colorless, odorless gas | [1][3] |

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: Due to the high symmetry of the molecule, a single sharp signal is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorinated cyclopropanes can be influenced by substituents and stereochemistry.[6] For this compound, the ¹⁹F NMR spectrum in a nematic phase has been studied to investigate anisotropic contributions to coupling constants.[6] Researchers should consult spectral databases such as the NIST Chemistry WebBook for specific chemical shift values.

-

¹³C NMR: Similar to the ¹⁹F NMR, a single resonance is anticipated for the three equivalent carbon atoms in the ¹³C NMR spectrum. The chemical shift will be significantly influenced by the attached fluorine atoms. For comparison, the ¹³C NMR chemical shift of the parent cyclopropane is -2.7 ppm.[7] The presence of six fluorine atoms will cause a substantial downfield shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands in the C-F stretching region, typically between 1000 and 1400 cm⁻¹. The NIST Chemistry WebBook is a valuable resource for obtaining the gas-phase infrared spectrum of this compound.[8]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 150. The fragmentation pattern will be dominated by the loss of fluorine atoms and CF₂ units, which is characteristic of fluorinated compounds.[9][10] Researchers can access mass spectral data for this compound through databases like PubChem.[4]

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactivity are central to its utility as a chemical building block.

Synthesis of this compound

The primary route for the synthesis of this compound involves the [2+1] cycloaddition of difluorocarbene (:CF₂) to a suitable fluorinated alkene. A common and effective method utilizes the thermal decomposition of hexafluoropropylene oxide (HFPO).[11]

Caption: Synthesis of this compound via thermal decomposition of HFPO.

Experimental Protocol: Synthesis via [2+1] Cycloaddition of Difluorocarbene

The following is a generalized protocol for the synthesis of gem-difluorocyclopropanes, which can be adapted for the synthesis of this compound. A continuous flow method offers enhanced safety and control.[12]

-

Reagent Preparation: Prepare a solution of the difluorocarbene precursor, such as trimethyl(trifluoromethyl)silane (TMSCF₃), and a catalytic amount of a fluoride source, like sodium iodide (NaI), in a suitable anhydrous solvent (e.g., THF).[12]

-

Alkene Addition: In a separate vessel, prepare a solution of the alkene (for this compound, this would be tetrafluoroethylene, which requires specialized handling as a gas).

-

Reaction Setup: Utilize a continuous flow reactor system with precise temperature and flow rate control.

-

Reaction Execution: Pump the two reagent solutions into a heated mixing zone within the flow reactor. The thermal decomposition of the precursor generates difluorocarbene in situ, which immediately reacts with the alkene in a [2+1] cycloaddition.

-

Work-up and Purification: The reaction mixture is then cooled, and the product is isolated and purified, typically by distillation or chromatography.

Key Reactions of this compound

The strained ring of this compound is susceptible to ring-opening reactions, providing access to linear polyfluorinated compounds.

-

Halogenation: this compound reacts with halogens (Cl₂, Br₂, I₂) at elevated temperatures (150-240 °C) to yield 1,3-dihalopolyfluoropropanes (XCF₂CF₂CF₂X) in good yields (50-80%).[11] This provides a valuable synthetic route to these linear building blocks.

-

Thermal Decomposition: At higher temperatures (620-1030 K), this compound undergoes thermal dissociation. This process is believed to proceed through a 1,3-biradical intermediate (•CF₂CF₂CF₂•), ultimately leading to the formation of difluorocarbene (:CF₂) and tetrafluoroethylene.[13]

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Beyond

The unique properties of the gem-difluorocyclopropane motif make it a valuable structural element in medicinal chemistry.

Role in Medicinal Chemistry

The introduction of a gem-difluoromethylene group into a cyclopropane ring can significantly alter the parent molecule's properties:

-

Modulation of Physicochemical Properties: The highly polarized C-F bonds can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[14]

-

Conformational Constraint: The rigid cyclopropane ring restricts the conformational freedom of a molecule, which can lead to increased binding affinity and selectivity for a target protein.

-

Metabolic Stability: The replacement of C-H bonds with C-F bonds can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[14]

Numerous examples in modern drug discovery feature the gem-difluorocyclopropane moiety in compounds targeting a range of diseases.[5] The synthesis of functionalized difluorocyclopropanes as building blocks for drug discovery is an active area of research.

Other Industrial Applications

Beyond pharmaceuticals, this compound and related compounds have found utility in several other areas:

-

Refrigerants: Its thermodynamic properties make it a potential refrigerant, although its global warming potential is a consideration.[3]

-

Electronics Manufacturing: It can be used as a gas in plasma etching processes for the fabrication of microelectronics.[3]

-

Precision Cleaning: Its ability to dissolve contaminants without damaging sensitive materials makes it suitable for precision cleaning applications in the aerospace and semiconductor industries.[3]

-

Aerosol Propellants: It has been used as a propellant in aerosol products.[3]

Safety, Handling, and Material Compatibility

As a liquefied gas, proper handling and safety precautions are paramount when working with this compound.

Hazard Identification and Safety Precautions

This compound is classified as an extremely flammable gas and a gas under pressure, which may explode if heated.[4] It can also cause skin and serious eye irritation, as well as respiratory irritation.[4]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles or a face shield are essential.

-

Hand Protection: Insulated gloves should be worn when handling cylinders of the liquefied gas to prevent frostbite.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a fume hood. In case of a leak or spill, a self-contained breathing apparatus (SCBA) may be necessary.[2]

Handling and Storage of Liquefied Gas Cylinders

-

Securing Cylinders: Gas cylinders must be securely fastened to a wall or a sturdy benchtop at all times.[1]

-

Ventilation: Cylinders should be stored in a well-ventilated area, away from heat and sources of ignition.

-

Regulators and Valves: Use regulators and valves that are compatible with fluorinated gases. Ensure that all connections are leak-tight.

Material Compatibility

The compatibility of materials with this compound is crucial for the safe design of experimental setups and storage.

| Material | Compatibility | Notes and References |

| Stainless Steel (316) | Generally Good | Good resistance to many fluorinated compounds. However, compatibility should be verified for specific operating conditions (temperature, pressure).[15][16] |

| PTFE (Teflon®) | Excellent | Highly resistant to a wide range of chemicals, including fluorinated compounds.[17] |

| Viton® (FKM) | Good to Excellent | A fluoroelastomer with good resistance to many hydrocarbons and chemicals. Specific grade and operating conditions should be considered.[14][18] |

| Neoprene | Fair to Poor | Generally has limited resistance to fluorinated hydrocarbons and may swell or degrade upon exposure.[19][20] |

It is always recommended to consult specific chemical compatibility charts and to test materials under the intended operating conditions before use.

Conclusion

This compound is a fascinating molecule with a rich chemistry stemming from the interplay of its strained ring system and extensive fluorination. Its utility as a synthetic building block, particularly for the introduction of the valuable gem-difluorocyclopropane motif in drug discovery, continues to expand. A thorough understanding of its properties, synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for researchers and scientists to safely and effectively harness its potential in their endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. (2006). European Journal of Organic Chemistry, 2006(24), 5581-5587.

-

Grygorenko, O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 931-91-9,1,1,2,2,3,3-hexafluorocyclopropane. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropane, 1,1,2,2,3,3-hexafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

- Hu, J., & Zhang, X. (2017). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation.

- Beilstein Journals. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 25-63.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988-1991.

- Cobos, C. J., Sölter, L., Tellbach, E., & Troe, J. (2014). Shock Wave Study of the Thermal Dissociations of C3F6 and c-C3F6. II. Dissociation of this compound and Dimerization of CF2. The Journal of Physical Chemistry A, 118(27), 4873-4879.

-

MyRubber. (n.d.). Viton Chemical Compatibility Chart. Retrieved from [Link]

- Yang, Z. Y. (2003). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of organic chemistry, 68(11), 4410–4416.

-

Eagle Elastomer. (2024). Maximizing Chemical Compatibility with Viton™ Fluoroelastomers. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Williamson, K. L., & Braman, B. A. (1967). Fluorine-19 coupling constants and chemical shifts in trifluorocyclopropanes. Journal of the American Chemical Society, 89(24), 6183-6187.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

NMR Central. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) and 13C-19F coupling constants.... Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Kelco. (2008). CHEMICAL COMPATIBILITY CHART. NEOPRENE. Retrieved from [Link]

-

Mykin Inc. (n.d.). Viton - Chemical Compatibility Reference Chart. Retrieved from [Link]

-

ChemTools. (n.d.). VITON® CHEMICAL COMPATIBILITY CHART. Retrieved from [Link]

-

SpinChem. (n.d.). STAINLESS STEEL (SS316L/EN2348) CHEMICAL COMPATIBILITY CHART. Retrieved from [Link]

-

Industrial Specialties Mfg. (2022). 316L Stainless Steel Chemical Compatibility Chart from ISM. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

-

CP Lab Safety. (n.d.). PTFE and Teflon Chemical Compatibility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from [Link]

-

Scribd. (n.d.). 316 Stainless Steel Chemical Compatibility Chart From Ism. Retrieved from [Link]

-

NIH. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

-

Trelleborg. (n.d.). Materials Chemical Compatibility Guide. Retrieved from [Link]

-

Gulf Rubber. (n.d.). Chemical Compatibility Guide. Retrieved from [Link]

-

Fernco. (n.d.). Rubber Chemical Resistance Chart. Retrieved from [Link]

-

Scribd. (n.d.). Fernco Rubber Chemical Resistance Chart V002JUL22 LR. Retrieved from [Link]

Sources

- 1. hynotegas.com [hynotegas.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Cas 931-91-9,1,1,2,2,3,3-hexafluorocyclopropane | lookchem [lookchem.com]

- 4. This compound | C3F6 | CID 136733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. CAS Reg. No. 3257-49-6 [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. calpaclab.com [calpaclab.com]

- 15. spinchem.com [spinchem.com]

- 16. scribd.com [scribd.com]

- 17. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 18. foxxlifesciences.in [foxxlifesciences.in]

- 19. kelco.com.au [kelco.com.au]

- 20. gulfrubber.com [gulfrubber.com]

Perfluorocyclopropane: A Comprehensive Technical Guide for the Modern Researcher

Foreword

In the landscape of drug discovery and materials science, the strategic incorporation of fluorine atoms continues to be a cornerstone for modulating molecular properties. Among the diverse array of fluorinated motifs, the perfluorocyclopropyl group stands out for its unique conformational rigidity and potent electronic influence. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physicochemical properties, synthesis, handling, and analysis of perfluorocyclopropane (C₃F₆). Moving beyond a simple recitation of data, this document elucidates the causality behind experimental choices and provides actionable protocols, empowering researchers to confidently integrate this valuable building block into their work.

Core Physicochemical Characteristics

Perfluorocyclopropane, also known as hexafluorocyclopropane, is a non-flammable, colorless gas at standard conditions.[1][2] Its fully fluorinated three-membered ring structure imparts a unique combination of thermal stability and chemical inertness, making it a subject of interest for various applications, including as a potential refrigerant and in the synthesis of fluorinated polymers.[2]

Fundamental Properties

A summary of the core physical and chemical properties of perfluorocyclopropane is presented in the table below. These values are critical for understanding its behavior in various experimental setups, from reaction design to purification and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₃F₆ | [1] |

| Molecular Weight | 150.02 g/mol | [1] |

| Boiling Point | -30 °C | [1] |

| Melting Point | -157 °C | [1] |

| Density (liquid) | 1.62 g/cm³ | [1] |

| Vapor Pressure | 7240 mmHg at 25 °C | [1] |

| Appearance | Liquified Gas | [2] |

Solubility Profile: A Matter of Polarity and Intermolecular Forces

Perfluorocarbons are generally soluble in other perfluorinated solvents. Their solubility in conventional organic solvents is limited. Hexafluoropropylene, an isomer of perfluorocyclopropane, is sparingly soluble in water but can dissolve in organic solvents.[3] Perfluorohexane, a larger perfluorocarbon, is soluble in ethyl ether, benzene, and chloroform.[4] It is reasonable to extrapolate that perfluorocyclopropane will exhibit similar behavior, with low solubility in polar solvents like water and methanol, and higher, though still potentially limited, solubility in non-polar organic solvents like hexane and halogenated solvents.

Stability and Reactivity: A Chemically Robust Scaffold

The high strength of the carbon-fluorine bond confers significant thermal and chemical stability to perfluorocyclopropane. However, it is not entirely inert, and an understanding of its reactivity profile is crucial for its safe handling and application in synthesis.

Thermal Stability and Decomposition

Perfluorocyclopropane is thermally stable at moderate temperatures. However, at elevated temperatures, it undergoes decomposition. Studies on the thermal decomposition of halogenated polyfluorocyclopropanes have shown that decomposition can occur in the range of 170–250 °C.[5] The thermal decomposition of chlorofluorocarbons (CFCs), which are structurally related, can produce highly irritating and toxic substances such as chlorine, carbonyl fluoride, and hydrogen fluoride.[6] It is therefore critical to avoid exposing perfluorocyclopropane to high temperatures, open flames, or glowing metal surfaces, which can catalyze its decomposition.

Chemical Reactivity

Perfluorocyclopropane is generally resistant to attack by many chemical reagents. However, it is incompatible with strong oxidizing agents, alkalis, and bases. Perfluorinated cyclopropanes can undergo ring-opening reactions with halogens at elevated temperatures (150-240 °C) to yield 1,3-dihalopolyfluoropropanes.[7] While specific studies on the reactivity of perfluorocyclopropane with nucleophiles like amines are not extensively detailed in the available literature, the electron-deficient nature of the perfluorinated ring suggests that it would be susceptible to nucleophilic attack under forcing conditions, potentially leading to ring-opening.

Spectroscopic Characterization: The Fingerprint of a Molecule

Accurate characterization of perfluorocyclopropane is essential for confirming its identity and purity. The following sections provide an overview of the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of fluorine, ¹⁹F NMR spectroscopy is the most informative technique for characterizing perfluorocyclopropane.

-

¹⁹F NMR: Given the molecular symmetry of perfluorocyclopropane where all fluorine atoms are chemically equivalent, a simple ¹⁹F NMR spectrum consisting of a single peak is expected. The chemical shift will be in the characteristic region for perfluoroalkyl groups. For comparison, the ¹⁹F NMR spectrum of perfluoro-propoxycyclopropane shows signals for the cyclopropyl fluorines.[8] General ranges for -CF₂- groups are between +80 to +140 ppm relative to CFCl₃.[9][10] Computational studies can also be employed to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy.[5]

-

¹³C NMR: The ¹³C NMR spectrum is also expected to be simple due to the molecule's symmetry, showing a single resonance for the three equivalent carbon atoms. This signal will be split into a complex multiplet due to coupling with the attached fluorine atoms (¹J_CF) and the geminal and vicinal fluorines (²J_CF and ³J_CF). Carbon atoms bonded to fluorine often exhibit large one-bond C-F coupling constants.[11] For cyclopropane itself, the ¹³C chemical shift is at -2.7 ppm.[12] The strong deshielding effect of the fluorine atoms will shift the resonance of the carbons in perfluorocyclopropane significantly downfield.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of perfluorocyclopropane.

-

Electron Ionization (EI) Mass Spectrum: Upon electron ionization, perfluorocyclopropane will form a molecular ion (M⁺) at m/z 150. The fragmentation pattern is expected to be dominated by the loss of CF₂ units and other fluorinated fragments. A GC-MS data entry for this compound is available in the PubChem database, which can provide insights into its fragmentation.[3] The fragmentation of perfluoroalkyl carboxylates and sulfonates often involves fluorine migration, leading to complex rearrangement patterns.[13]

Synthesis and Purification: Accessing the Building Block

The synthesis of highly fluorinated cyclopropanes can be challenging. This section outlines a plausible synthetic approach and general purification strategies.

Synthetic Protocol: From Dihalogenated Precursors

A common strategy for the synthesis of fluorinated cyclopropanes involves the reduction of dihalogenated precursors. The synthesis of perfluorocyclopropane can be envisioned through the dechlorination of a suitable precursor like 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclopropane.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for perfluorocyclopropane.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add zinc dust and a suitable solvent such as ethanol.

-

Addition of Precursor: Slowly add a solution of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclopropane in the same solvent to the stirred suspension of zinc dust. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) analysis of aliquots taken from the reaction mixture. The disappearance of the starting material and the appearance of a new, more volatile peak corresponding to perfluorocyclopropane will indicate the reaction's progress.

-

Workup and Isolation: Upon completion of the reaction, the volatile perfluorocyclopropane can be isolated by passing a stream of inert gas (e.g., nitrogen or argon) through the reaction mixture and collecting the product in a cold trap cooled with liquid nitrogen.

-

Purification: The collected crude product can be further purified by fractional distillation at low temperatures to remove any remaining solvent or volatile impurities.

Purification Strategies

Due to its low boiling point, the purification of perfluorocyclopropane requires specialized techniques.

-

Fractional Distillation/Cryogenic Trapping: This is the most common method for purifying volatile fluorocarbons.[8] By carefully controlling the temperature of a distillation column or a series of cold traps, components with different boiling points can be separated.

-

Extractive Distillation: For separating close-boiling impurities, extractive distillation using an appropriate solvent can be employed to alter the relative volatilities of the components.[14]

-

Preparative Gas Chromatography (Prep-GC): For obtaining very high purity material on a smaller scale, preparative gas chromatography is a powerful technique.[8]

Analytical Methodologies: Ensuring Purity and Quantitation

Accurate and reliable analytical methods are essential for the quality control of perfluorocyclopropane.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile organic compounds, including perfluorocyclopropane.

Diagram of Analytical Workflow

Sources

- 1. Cas 931-91-9,1,1,2,2,3,3-hexafluorocyclopropane | lookchem [lookchem.com]

- 2. CAS 931-91-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C3F6 | CID 136733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Perfluorohexane | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Prolonged respiratory symptoms caused by thermal degradation products of freons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. p2infohouse.org [p2infohouse.org]

- 12. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]

Introduction: The Significance of the Perfluorinated Cyclopropyl Moiety

An In-depth Technical Guide to the Synthesis of Hexafluorocyclopropane

This compound (HFCP), a colorless, odorless, and non-flammable gas, stands as a molecule of significant interest in both industrial and research settings.[1] Characterized by a three-membered carbon ring fully substituted with highly electronegative fluorine atoms, HFCP possesses remarkable thermal and chemical stability due to the strength of its carbon-fluorine bonds.[1] Its unique physical properties have led to its use as a specialty refrigerant, a precision cleaning agent, and a propellant.[2]

Beyond these direct applications, the true value of this compound and its synthetic methodologies lies in the broader field of medicinal chemistry and materials science. The gem-difluorocyclopropane unit is a highly sought-after pharmacophore in modern drug discovery.[3][4] Its incorporation into bioactive molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, improved cell membrane permeability, and modulated binding affinities.[3][5][6] Therefore, a deep understanding of the synthetic pathways to access this perfluorinated scaffold is critical for researchers, chemists, and professionals in drug development. This guide provides an in-depth exploration of the core synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental considerations, and the comparative merits of each approach.

Core Synthesis Pathway 1: Difluorocarbene Cycloaddition

The most prevalent and mechanistically fundamental approach to constructing the this compound ring is through the [2+1] cycloaddition of difluorocarbene (:CF₂) with tetrafluoroethylene (TFE). The core of this strategy revolves around the efficient generation of the highly reactive difluorocarbene intermediate, for which several robust methods have been developed.

Causality Behind the Method:

Difluorocarbene is an electrophilic species that readily attacks the electron-rich double bond of an alkene. In this case, the reaction with tetrafluoroethylene is highly favorable, leading directly to the formation of the strained, three-membered cyclopropane ring. The choice of carbene source is dictated by factors such as required reaction conditions (thermal vs. photochemical), substrate compatibility, and scalability.

Key Methods for Difluorocarbene (:CF₂) Generation:

-

Thermal Decomposition of Hexafluoropropylene Oxide (HFPO): This is a widely utilized industrial and laboratory method. Upon heating to temperatures above 150°C, HFPO undergoes a retro-[2+2] cycloreversion to yield trifluoroacetyl fluoride and the desired difluorocarbene.[7] This method is effective for producing highly fluorinated cyclopropanes.[8] The reaction is typically performed in a high-temperature, high-pressure reactor.

-

Decarboxylation of Sodium Chlorodifluoroacetate (ClCF₂COONa): A classic and cost-effective method involves heating sodium chlorodifluoroacetate in a high-boiling aprotic solvent like diglyme. The salt decomposes to generate sodium chloride, carbon dioxide, and difluorocarbene.[5][9] This method's utility is valued for its simplicity and the accessibility of the precursor.

-

Fluoride-Induced Cleavage of Trimethyl(trifluoromethyl)silane (TMSCF₃): Known as the Ruppert-Prakash reagent, TMSCF₃ serves as a versatile and milder source of the trifluoromethyl anion equivalent.[9] In the presence of a fluoride source (e.g., NaI or a quaternary ammonium fluoride), TMSCF₃ can be induced to release difluorocarbene. This approach offers greater functional group tolerance compared to high-temperature thermal methods.

-

Photolysis of Difluorodiazirine: For applications requiring clean, non-thermal generation, the photolysis of difluorodiazirine is an excellent choice.[5] This cyclic precursor cleanly extrudes nitrogen gas (N₂) upon UV irradiation, yielding difluorocarbene with high efficiency. This method is particularly suitable for mechanistic studies or reactions with thermally sensitive substrates.[5]

Experimental Protocol: Synthesis via HFPO Decomposition

The following protocol is a representative example based on established literature for the reaction of fluoroolefins with HFPO.[8]

Objective: To synthesize this compound via the thermal reaction of tetrafluoroethylene with difluorocarbene generated from hexafluoropropylene oxide.

Materials:

-

Hexafluoropropylene oxide (HFPO)

-

Tetrafluoroethylene (TFE)

-

High-pressure stainless steel reactor (e.g., Parr reactor) equipped with a stirrer, pressure gauge, and thermocouple.

-

Vacuum line for gas handling.

Procedure:

-

Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and leak-tested. It is then evacuated under high vacuum and backfilled with an inert gas (e.g., Nitrogen or Argon).

-

Reactant Charging: The reactor is cooled to a low temperature (e.g., -78°C using a dry ice/acetone bath) to facilitate the condensation of the gaseous reactants.

-

A known quantity of tetrafluoroethylene (TFE) is condensed into the reactor.

-

Subsequently, a molar excess of hexafluoropropylene oxide (HFPO) is condensed into the reactor. The excess HFPO serves as both the carbene source and a solvent.

-

Reaction Execution: The reactor is sealed and allowed to warm to room temperature behind a protective blast shield. The vessel is then heated to 180°C with vigorous stirring.[8] The internal pressure will rise significantly. The reaction is maintained at this temperature for several hours (e.g., 8-12 hours).

-

Work-up and Isolation: After the reaction period, the reactor is cooled to room temperature. The gaseous contents are vented through a cold trap (-78°C or lower) to collect the volatile products.

-

Purification: The crude product mixture, which contains this compound, unreacted starting materials, and the byproduct trifluoroacetyl fluoride, is purified by fractional distillation to isolate the pure this compound (Boiling Point: -30°C).[2]

Self-Validation: The identity and purity of the isolated this compound can be confirmed using standard analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F NMR spectroscopy. The ¹⁹F NMR spectrum should exhibit a single resonance, confirming the chemical equivalence of all six fluorine atoms.

Core Synthesis Pathway 2: Intramolecular Dehalogenation

An alternative and powerful strategy for forming the cyclopropane ring is through the intramolecular reductive cyclization of a 1,3-dihalopolyfluoropropane. This method avoids the direct handling of highly reactive carbenes and can proceed under milder conditions.

Causality Behind the Method:

This pathway follows a classic Wurtz-type reaction mechanism. A linear precursor containing halogen atoms (typically bromine or iodine) at the 1 and 3 positions is treated with a reducing metal, such as zinc or magnesium. The metal reductively removes the two halogen atoms, creating a transient diradical or organometallic species that rapidly collapses to form the thermodynamically stable cyclopropane ring. The key to this synthesis is the efficient preparation of the 1,3-dihalopropane precursor.

Precursor Synthesis: Ring-Opening of this compound

Intriguingly, a primary method for synthesizing the required 1,3-dihalopolyfluoropropane precursors involves the ring-opening of this compound itself. At elevated temperatures (150-240°C), HFCP reacts with elemental halogens (Cl₂, Br₂, I₂) to yield the corresponding 1,3-dihalo-1,1,2,2,3,3-hexafluoropropane (XCF₂CF₂CF₂X) in good yields (50-80%).[8] While this may seem circular, it provides a valuable route to functionalized linear C3 chains from the stable cyclic compound.

Experimental Protocol: Reductive Cyclization

Objective: To synthesize this compound from 1,3-dibromo-1,1,2,2,3,3-hexafluoropropane.

Materials:

-

1,3-Dibromo-1,1,2,2,3,3-hexafluoropropane

-

Activated Zinc dust

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried under vacuum and cooled under a positive pressure of nitrogen.

-

Reagent Charging: Activated zinc dust is added to the flask, followed by the addition of anhydrous DMF via cannula.

-

Substrate Addition: The 1,3-dibromo-1,1,2,2,3,3-hexafluoropropane is added dropwise to the stirred suspension of zinc in DMF at room temperature.

-

Reaction Execution: The reaction mixture may be gently heated (e.g., 50-70°C) to initiate and sustain the reaction. The progress can be monitored by GC analysis of aliquots.

-

Isolation: As a low-boiling gas, the this compound product will evolve from the reaction mixture. It can be collected by passing the nitrogen stream from the condenser through a series of cold traps (e.g., -78°C followed by liquid nitrogen).

-

Purification: The condensed product in the traps can be purified by trap-to-trap distillation to remove any co-distilled solvent or volatile impurities.

Self-Validation: The collected product is analyzed by ¹⁹F NMR and GC-MS to confirm its identity and purity, as described in the previous protocol. The disappearance of the starting material signal in the GC trace indicates reaction completion.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Difluorocarbene Addition | Pathway 2: Intramolecular Dehalogenation |

| Core Reaction | [2+1] Cycloaddition | Reductive Cyclization |

| Starting Materials | Tetrafluoroethylene, Carbene Source (e.g., HFPO) | 1,3-Dihalo-1,1,2,2,3,3-hexafluoropropane |

| Key Reagents | High Temperature (>150°C), Photolysis, or Fluoride Initiators | Reducing Metal (e.g., Zinc), Aprotic Solvent |

| Advantages | Direct, single-step conversion from alkene. Multiple carbene sources available. | Milder conditions for the cyclization step. Avoids direct handling of carbenes. |

| Disadvantages | Often requires harsh conditions (high T/P). Potential for carbene side-reactions. | A multi-step process requiring precursor synthesis. Precursor synthesis itself can be high-temperature. |

Conclusion and Outlook for Drug Development

Both difluorocarbene cycloaddition and intramolecular dehalogenation represent robust and validated pathways for the synthesis of this compound. The choice of method is ultimately guided by the available starting materials, required scale, and tolerance for specific reaction conditions.

For professionals in drug discovery, the key takeaway is not merely the synthesis of the parent HFCP molecule, but the mastery of the underlying transformations. The difluorocyclopropanation of complex, functionalized olefins using modern reagents like TMSCF₃ is a cornerstone technique for embedding the crucial gem-difluorocyclopropane motif into drug candidates.[9] This moiety acts as a bioisostere for carbonyl groups or ethers, enhancing lipophilicity and blocking sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a potential therapeutic.[6] As structure-based drug design continues to advance, the ability to strategically install these small, fluorinated rings will remain an invaluable tool in the chemist's arsenal.[10]

References

-

LookChem. Cas 931-91-9,1,1,2,2,3,3-hexafluorocyclopropane. [Link]

-

National Center for Biotechnology Information. This compound | C3F6 | CID 136733 - PubChem. [Link]

-

Volochnyuk, D. (2020). Synthesis of gem-Difluorocyclopropanes. In Emerging Fluorinated Motifs (pp. 135-194). ResearchGate. DOI: 10.1002/9783527824342.ch5. [Link]

-

Yang, Z. (2003). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. Journal of Organic Chemistry, 68(11), 4410-6. DOI: 10.1021/jo030014y. [Link]

-

Cahard, D. (2012). Synthesis and Applications of Fluorocyclopropanes. ResearchGate. [Link]

-

Shiotani, M., et al. (2007). Structures of the this compound, octafluorocyclobutane, and decafluorocyclopentane radical anions probed by experimental and computational studies of anisotropic electron spin resonance (ESR) spectra. Journal of Physical Chemistry A, 111(2), 321-338. [Link]

-

Wikipedia. Hexafluoropropylene oxide. [Link]

-

Cahard, D. & Ma, J. (2017). Further examples of difluorcyclopropanes in modern drug discovery. ResearchGate. [Link]

-

Ni, C., et al. (2021). Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy. Nature Communications, 12(1), 5558. [Link]

-

Mykhailiuk, P. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 369-380. [Link]

-

Burges, M., et al. (2019). Identification of bicyclic hexafluoroisopropyl alcohol sulfonamides as retinoic acid receptor-related orphan receptor gamma (RORγ/RORc) inverse agonists. Employing structure-based drug design to improve pregnane X receptor (PXR) selectivity. Journal of Medicinal Chemistry, 62(5), 2532-2551. [Link]

Sources

- 1. CAS 931-91-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Cas 931-91-9,1,1,2,2,3,3-hexafluorocyclopropane | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]

- 8. Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of bicyclic hexafluoroisopropyl alcohol sulfonamides as retinoic acid receptor-related orphan receptor gamma (RORγ/RORc) inverse agonists. Employing structure-based drug design to improve pregnane X receptor (PXR) selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Thermal Dissociation of Hexafluorocyclopropane: A Mechanistic and Kinetic Guide

Introduction: The Significance of Perfluorinated Cyclopropanes

Hexafluorocyclopropane (c-C₃F₆), also known as perfluorocyclopropane, is a thermally stable, saturated cyclic fluorocarbon.[1] Its unique properties, stemming from the high strength of its carbon-fluorine bonds, make it a molecule of interest in various fields, including materials science and as a potential component in specialized applications.[1] Understanding the fundamental mechanisms governing its thermal decomposition is crucial for predicting its behavior at elevated temperatures, designing stable fluorinated materials, and controlling potential reaction pathways in high-temperature chemical processes. This technical guide provides an in-depth analysis of the thermal decomposition mechanism of this compound, synthesizing key experimental findings with theoretical insights to offer a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

The Primary Unimolecular Decomposition Pathway: A Two-Step Mechanism

The thermal decomposition of this compound is not a single-step fragmentation but rather a sequential process initiated by unimolecular ring-opening. This process has been elucidated through a combination of shock tube experiments and sophisticated quantum-chemical and kinetic modeling.[2][3] The consensus mechanism involves two primary stages: the isomerization of the cyclopropane ring to a diradical intermediate, followed by the fragmentation of this intermediate.

Step 1: Unimolecular Ring-Opening to a 1,3-Diradical Intermediate

The initial and rate-determining step in the thermal decomposition of this compound is the cleavage of a C-C bond, leading to the formation of a 1,3-perfluorotrimethylene diradical intermediate (•CF₂CF₂CF₂•).[2][3] This process is a unimolecular isomerization, driven by the high thermal energy supplied to the system, which overcomes the activation barrier for ring strain release.

-

Causality of Ring Opening: The inherent ring strain of the cyclopropane ring, although stabilized by fluorine substitution, provides a thermodynamic driving force for ring-opening. At sufficiently high temperatures, vibrational energy becomes localized in the C-C stretching modes, leading to bond scission and the formation of the more flexible diradical species.

Quantum-chemical calculations have been instrumental in characterizing this elementary step, providing insights into the energetics and structure of the transition state and the diradical intermediate.

Step 2: Fragmentation of the Diradical to Difluorocarbene

The highly reactive 1,3-diradical intermediate is short-lived and rapidly undergoes fragmentation. The primary decomposition channel for the •CF₂CF₂CF₂• diradical is the scission of a C-C bond to yield three molecules of difluorocarbene (CF₂).[2][3]

Overall Primary Decomposition:

c-C₃F₆ → •CF₂CF₂CF₂• → 3 CF₂

The following diagram, generated using Graphviz, illustrates this primary decomposition pathway.

Caption: Primary thermal decomposition pathway of this compound.

Secondary Reactions: The Fate of Difluorocarbene

The difluorocarbene (CF₂) produced from the primary decomposition of this compound is a highly reactive species that readily undergoes further reactions, primarily dimerization.

Dimerization to Tetrafluoroethylene

The most significant secondary reaction is the recombination of two difluorocarbene molecules to form tetrafluoroethylene (C₂F₄).[2][3][4][5][6][7]

2 CF₂ ⇌ C₂F₄

This dimerization is a reversible process, and its kinetics have been studied in detail.[4][5][6][7] The rate of this reaction is crucial for accurately modeling the overall decomposition process and predicting the final product distribution. The reaction has been found to have an unusually small high-pressure limiting rate constant for recombination, which is attributed to a pronounced anisotropy of the potential energy surface.[5][6][7]

The overall stoichiometry of the decomposition, considering the primary decomposition and the subsequent dimerization of CF₂, can be represented as:

c-C₃F₆ → 1.5 C₂F₄

This is illustrated in the following workflow diagram:

Caption: Overall reaction workflow from this compound to tetrafluoroethylene.

Kinetic Data and Modeling

The thermal decomposition of this compound has been studied experimentally over a temperature range of 620-1030 K.[2][3] The reaction was found to be in the fall-off region between the low-pressure and high-pressure limits, meaning the rate constant is dependent on both temperature and pressure.

| Parameter | Value | Temperature Range (K) | Reference |

| High-Pressure Limit (k∞) | Not explicitly stated in abstracts | 620-1030 | [3] |

| Low-Pressure Limit (k₀) | Not explicitly stated in abstracts | 620-1030 | [3] |

Note: Specific Arrhenius parameters from the primary literature are required for a complete quantitative analysis.

Kinetic modeling plays a crucial role in rationalizing the experimental data and extrapolating the rate constants to different conditions.[2][3] These models, based on unimolecular rate theory (e.g., RRKM theory), incorporate the properties of the potential energy surface obtained from quantum-chemical calculations to predict the temperature and pressure dependence of the reaction rates.

Experimental Methodology: Shock Tube Studies

The primary experimental technique used to investigate the high-temperature decomposition of this compound is the shock tube coupled with spectroscopic detection.[2][3]

Principle of Operation

A shock tube is a long tube divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section. The experimental gas mixture, a dilute concentration of this compound in an inert bath gas like Argon, is introduced into the driven section.

Experimental Protocol

-

Gas Mixture Preparation: A precise, low-concentration mixture of this compound (e.g., parts per million) in a large excess of an inert bath gas (e.g., Argon) is prepared. The inert gas acts as a collision partner to thermalize the reactant molecules.

-

Shock Wave Generation: The diaphragm separating the driver and driven sections is ruptured, causing the high-pressure driver gas to expand rapidly, generating a shock wave that propagates through the experimental gas mixture.

-

Heating and Reaction Initiation: The passage of the shock wave rapidly and adiabatically heats the gas mixture to a well-defined high temperature (e.g., 620-1030 K) and pressure in a very short time (microseconds), initiating the thermal decomposition.

-

In-situ Monitoring: The formation of a key reaction product, the difluorocarbene (CF₂) radical, is monitored in real-time using UV absorption spectroscopy.[8][9] A beam of UV light is passed through the shock-heated gas, and the absorption at a characteristic wavelength for CF₂ is measured.

-

Data Analysis: The time-resolved absorption signal is converted into a concentration profile of CF₂ using the Beer-Lambert law. This data is then used to determine the rate of the decomposition reaction.

The following diagram outlines the key components and workflow of a typical shock tube experiment for this purpose.

Caption: Schematic of a shock tube experimental setup for kinetic studies.

Conclusion and Future Directions

The thermal decomposition of this compound proceeds through a well-defined unimolecular mechanism involving ring-opening to a 1,3-diradical intermediate, which then fragments to produce difluorocarbene. Subsequent dimerization of difluorocarbene to tetrafluoroethylene is the major secondary reaction. This understanding is built upon a strong foundation of shock tube experiments and theoretical modeling.

For professionals in fields where fluorinated compounds are utilized or developed, this guide provides a fundamental understanding of the thermal stability and degradation pathways of a model perfluorinated cyclopropane. Future research may focus on refining the kinetic parameters across a wider range of pressures and temperatures, investigating the influence of different bath gases on the reaction rates, and exploring the decomposition mechanisms of more complex substituted fluorocyclopropanes. Such studies will continue to enhance our ability to predict and control the chemistry of these important molecules in high-temperature environments.

References

-

Cobos, C. J., Sölter, L., Tellbach, E., & Troe, J. (2014). Shock wave study of the thermal dissociations of C3F6 and c-C3F6. II. Dissociation of this compound and dimerization of CF2. The Journal of Physical Chemistry A, 118(27), 4873–4879. [Link]

-

Cobos, C. J., Croce, A. E., Luther, K., & Troe, J. (2010). Shock wave study of the thermal decomposition of CF3 and CF2 radicals. The Journal of Physical Chemistry A, 114(1), 4748-4754. [Link]

-

Zhang, J., Zhang, L., & Truhlar, D. G. (2014). Barrierless association of CF2 and dissociation of C2F4 by variational transition-state theory and system-specific quantum Rice–Ramsperger–Kassel theory. Proceedings of the National Academy of Sciences, 111(47), 16698-16703. [Link]

-

Cobos, C. J., Sölter, L., Tellbach, E., & Troe, J. (2013). Experimental and modeling study of the reaction C2F4 (+ M) ⇔ CF2 + CF2 (+ M). The Journal of Physical Chemistry A, 117(45), 11420-11429. [Link]

-

Cobos, C. J., Sölter, L., Tellbach, E., & Troe, J. (2014). Request PDF: Shock Wave Study of the Thermal Dissociations of C3F6 and c-C3F6. II. Dissociation of this compound and Dimerization of CF2. ResearchGate. [Link]

-

Benson, S. W., & O'Neal, H. E. (1970). Kinetic data on gas phase unimolecular reactions. NIST Technical Series Publications. [Link]

-

Cobos, C. J., Croce, A. E., Luther, K., & Troe, J. (2010). Shock Wave Study of the Thermal Decomposition of CF3 and CF2 Radicals. The Journal of Physical Chemistry A. [Link]

-

Cobos, C. J., Sölter, L., Tellbach, E., & Troe, J. (2014). Request PDF: Shock Wave Study and Theoretical Modeling of the Thermal Decomposition of c-C4F8. ResearchGate. [Link]

-

Cobos, C. J., Sölter, L., Tellbach, E., & Troe, J. (2013). Experimental and modeling study of the reaction C2F4 (+ M) ⇔ CF2 + CF2 (+ M). ResearchGate. [Link]

-

Cobos, C. J., Sölter, L., Tellbach, E., & Troe, J. (2013). Experimental and modeling study of the reaction C2F4 (+ M) ⇔ CF2 + CF2 (+ M). PubMed. [Link]

-

Lomakin, A. V., & Moskvin, Y. L. (2007). Correlation between CF2-and C2F4-concentrations in pulsed capacitively coupled CF4/H2 rf plasma. Pure and Applied Chemistry. [Link]

-

S. K. K. (n.d.). Paper. Unimolecular decomposition. [Link]

-

Cunge, G., et al. (2004). (a) Experimental spectra of CF 2. The lower spectrum is the ''out-. ResearchGate. [Link]

-

LibreTexts. (2023). 2.6: Reaction Rates- A Microscopic View. Chemistry LibreTexts. [Link]

-

Booth, J. P., et al. (2004). Use of the ultraviolet absorption spectrum of CF2 to determine the spatially resolved absolute CF2 density, rotational temperature, and vibrational distribution in a plasma etching reactor. PubMed. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Tandem reaction-adsorption separation of perfluorinated cyclopropane/propane mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Barrierless association of CF2 and dissociation of C2F4 by variational transition-state theory and system-specific quantum Rice–Ramsperger–Kassel theory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. researchgate.net [researchgate.net]

- 7. Experimental and modeling study of the reaction C2F4 (+ M) ⇔ CF2 + CF2 (+ M) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Analysis of Hexafluoropropylene (C₃F₆) Utilizing ESR and GC-MS

Abstract: This technical guide provides a comprehensive overview of two powerful spectroscopic techniques, Electron Spin Resonance (ESR) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of hexafluoropropylene (C₃F₆). C₃F₆ is a critical fluorinated monomer and industrial gas, the purity and reaction monitoring of which are paramount for its applications in polymer synthesis and semiconductor manufacturing.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth methodologies, theoretical underpinnings, and practical insights for the robust characterization of C₃F₆ and its radical species.

Introduction: The Analytical Imperative for Hexafluoropropylene (C₃F₆)

Hexafluoropropylene (C₃F₆), a colorless and odorless gas[1][6], is a cornerstone in the synthesis of high-performance fluoropolymers and fluoroelastomers.[1] Its unique chemical properties, including its reactivity as a fluoroalkene, make it an essential building block in materials science.[2][7] Furthermore, C₃F₆ finds application as an etching gas in the semiconductor industry.[3][8] The performance and safety of these applications are directly linked to the purity of the C₃F₆ monomer and the understanding of its reaction pathways, which often involve radical intermediates.

This guide delves into two essential analytical techniques that provide complementary information for the comprehensive analysis of C₃F₆:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone for separation and identification of volatile compounds, ideal for purity assessment and analysis of reaction byproducts.[9][10][11]

-

Electron Spin Resonance (ESR) Spectroscopy: A highly specific method for the detection and characterization of paramagnetic species, such as the free radicals formed during C₃F₆ polymerization or degradation.[12][13][14]

By understanding the principles and practical applications of these techniques, researchers can ensure the quality of C₃F₆ and gain deeper insights into its chemical transformations.

Part 1: Purity and Compositional Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[11] It is an indispensable tool for determining the purity of C₃F₆ and identifying any volatile impurities or reaction byproducts.

The Foundational Principles of GC-MS Analysis

The core of GC-MS lies in its two-stage process.[11] First, the gas chromatograph separates the components of a sample mixture based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert carrier gas, such as helium or nitrogen).[11] As the sample travels through the column, compounds with higher volatility and lower affinity for the stationary phase elute faster.[11]

Upon exiting the GC column, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI).[15][16] This high-energy ionization process not only creates a molecular ion (the intact molecule with one electron removed) but also causes the molecule to fragment into smaller, charged species.[16][17][18] The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.[17]

Causality in Experimental Design for C₃F₆ Analysis

The selection of GC-MS parameters is critical for achieving optimal separation and identification of C₃F₆ and its potential impurities.

-

Column Selection: For the analysis of volatile and relatively non-polar fluorocarbons like C₃F₆, a column with a non-polar stationary phase is generally preferred.[11] The choice of column dimensions (length, diameter, and film thickness) will influence the resolution and analysis time.

-

Temperature Programming: A programmed temperature ramp is often employed to ensure the efficient elution of compounds with a range of boiling points. A typical program might start at a low temperature to resolve highly volatile components and gradually increase to elute less volatile impurities.

-

Ionization Energy: While the standard electron impact ionization energy is 70 eV, which provides reproducible fragmentation patterns for library matching, softer ionization techniques like chemical ionization (CI) can be used to enhance the molecular ion peak, aiding in the confirmation of the molecular weight of unknown compounds.[15]

Detailed Experimental Protocol for GC-MS Analysis of C₃F₆

This protocol outlines a general procedure for the analysis of a gaseous C₃F₆ sample.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Gas-tight syringe for sample introduction

-

Appropriate GC column (e.g., a non-polar capillary column)

Procedure:

-

System Preparation: Ensure the GC-MS system is leak-tight and the carrier gas is flowing at the desired rate.

-

Sample Introduction: Using a gas-tight syringe, carefully inject a known volume of the C₃F₆ gas sample into the GC inlet.

-

Chromatographic Separation: The sample is carried through the GC column by the carrier gas. A typical temperature program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase temperature at 10°C/minute to 200°C.

-

Final hold: 200°C for 5 minutes.

-

-

Mass Spectrometric Detection: As components elute from the GC column, they enter the MS ion source.

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass scan range: m/z 30-300.

-

-

Data Analysis:

-

Identify the peak corresponding to C₃F₆ based on its retention time and mass spectrum.

-

Analyze other peaks in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST).

-

Quantify the purity of C₃F₆ and the concentration of any identified impurities by integrating the peak areas.

-

Interpreting the Mass Spectrum of C₃F₆

The mass spectrum of C₃F₆ will exhibit a characteristic fragmentation pattern. The molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight of C₃F₆ (approximately 150 g/mol ).[2] Common fragments will result from the cleavage of C-C and C-F bonds.

Table 1: Expected Mass Fragments for C₃F₆

| m/z | Possible Fragment Ion |

| 150 | [C₃F₆]⁺ (Molecular Ion) |

| 131 | [C₃F₅]⁺ |

| 100 | [C₂F₄]⁺ |

| 81 | [C₂F₃]⁺ |

| 69 | [CF₃]⁺ |

| 50 | [CF₂]⁺ |

| 31 | [CF]⁺ |

Note: The relative intensities of these fragments will be characteristic of the C₃F₆ molecule under specific ionization conditions.

Visualization of the GC-MS Workflow

Caption: Workflow for C₃F₆ analysis by GC-MS.

Part 2: Elucidating Radical Mechanisms with Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the direct detection and characterization of species with unpaired electrons, such as free radicals.[12][13][14] This makes it an invaluable tool for studying the radical-mediated polymerization of C₃F₆ and for identifying radical intermediates in degradation processes.

The Quantum Mechanical Basis of ESR

The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the spin of electrons rather than nuclei.[13][19] An unpaired electron possesses a spin magnetic moment. When placed in an external magnetic field, this magnetic moment can align either parallel or anti-parallel to the field, resulting in two distinct energy levels (the Zeeman effect).[12]

By applying microwave radiation of a specific frequency, a transition can be induced between these energy levels.[12] The resonance condition, where absorption of microwave energy occurs, is described by the equation:

ΔE = hν = gμ_B B_0

where:

-

h is Planck's constant

-

ν is the microwave frequency

-

g is the g-factor, a dimensionless quantity characteristic of the radical

-

μ_B is the Bohr magneton

-

B_0 is the applied magnetic field strength

Causality in ESR Experimental Design for Fluoroalkyl Radicals

The design of an ESR experiment for studying C₃F₆-derived radicals requires careful consideration of several factors:

-

Radical Generation: Radicals are often short-lived and must be generated in situ within the ESR spectrometer's resonant cavity. This can be achieved through methods such as UV photolysis of a precursor molecule or by initiating a polymerization reaction within the sample tube.

-

Solvent and Temperature: The choice of solvent and temperature can significantly impact the stability and ESR spectrum of the radical. Low temperatures are often used to trap and stabilize reactive radicals.

-

Spin Trapping: For highly reactive and short-lived radicals, a technique called spin trapping can be employed. A spin trap molecule reacts with the transient radical to form a more stable radical adduct that is readily detectable by ESR.

Detailed Experimental Protocol for ESR Analysis of C₃F₆-Derived Radicals

This protocol provides a general framework for the ESR analysis of radicals formed from C₃F₆.

Instrumentation:

-

ESR (EPR) Spectrometer

-

Microwave source and detector

-

Electromagnet

-

Resonant cavity

-

Sample tube (quartz)

Procedure:

-

Sample Preparation: Prepare a solution containing C₃F₆ and a radical initiator (e.g., a peroxide) in a suitable solvent within a quartz ESR tube.

-

Degassing: Thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can broaden the ESR signal.

-

Radical Generation: Place the sample tube in the ESR cavity. Initiate radical formation, for example, by irradiating the sample with a UV lamp positioned to illuminate the cavity.

-

Spectrum Acquisition:

-

Set the microwave frequency and power.

-

Sweep the magnetic field and record the microwave absorption.

-

Optimize parameters such as modulation amplitude and sweep time to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Determine the g-factor of the radical by comparison to a standard with a known g-value.

-

Analyze the hyperfine splitting pattern to identify the magnetic nuclei interacting with the unpaired electron.

-

Interpreting the ESR Spectra of Fluoroalkyl Radicals

The ESR spectrum of a radical provides a wealth of information about its structure and electronic environment.

-

g-Factor: The g-factor provides information about the electronic structure of the radical. For organic radicals, the g-factor is typically close to that of a free electron (approximately 2.0023).[20]

-

Hyperfine Splitting: The interaction of the unpaired electron with nearby magnetic nuclei (such as ¹⁹F and ¹³C) leads to the splitting of the ESR signal into multiple lines, a phenomenon known as hyperfine coupling.[12][19] The number and spacing of these lines reveal the number and type of interacting nuclei. Fluorine nuclei (¹⁹F) have a nuclear spin of I = 1/2 and will split the ESR signal into doublets. The magnitude of the splitting, known as the hyperfine coupling constant (A), is proportional to the unpaired electron spin density on that nucleus. Fluoroalkyl radicals are known to exhibit large fluorine hyperfine splittings.[21][22]

Table 2: ESR Spectroscopic Parameters for a Hypothetical C₃F₆-Derived Radical

| Parameter | Typical Value Range | Information Gained |

| g-factor | 2.002 - 2.004 | Electronic environment of the unpaired electron |

| ¹⁹F Hyperfine Coupling Constant (A_F) | 50 - 150 Gauss | Identity and proximity of fluorine nuclei to the radical center |

| ¹³C Hyperfine Coupling Constant (A_C) | 30 - 300 Gauss | Hybridization and geometry of the radical center[23] |

Visualization of the ESR Workflow

Sources

- 1. Hexafluoropropylene CAS#: 116-15-4 [m.chemicalbook.com]

- 2. Hexafluoropropylene - Wikipedia [en.wikipedia.org]

- 3. Applications of high purity C3F6 in semiconductor process [beijingyuji.com]

- 4. C3F6 for Sale, High Quality C3F6 [taiyugas.com]

- 5. High purity Hexafluoropropylene C3F6 with the purity 4N Introduction-Yuji [yuji-material.com]

- 6. Gas detectors and respiratory protection equipments C3F6 (R1216 - hexafluoropropylene), CAS number 116-15-4 [en.gazfinder.com]

- 7. HEXAFLUOROPROPYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. What is SF6 Gas Used For? | Dilo [dilo.com]

- 9. Gas chromatography-mass spectrometry of fluorocarbons 11 and 12 in biologic specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lotusinstruments.com [lotusinstruments.com]

- 11. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 12. evs.institute [evs.institute]

- 13. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. scienceready.com.au [scienceready.com.au]

- 18. uni-saarland.de [uni-saarland.de]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. fiveable.me [fiveable.me]

- 21. scilit.com [scilit.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

molecular structure and bonding of Hexafluorocyclopropane

An In-depth Technical Guide to the Molecular Structure and Bonding of Hexafluorocyclopropane

Abstract

This compound (c-C₃F₆), also known as perfluorocyclopropane, is a unique molecule characterized by a highly strained, three-membered carbon ring saturated with fluorine atoms. Its chemical formula is C₃F₆ and its CAS registry number is 931-91-9.[1][2][3] This colorless, non-flammable, and low-toxicity gas exhibits remarkable chemical stability, stemming from the strength of its carbon-fluorine bonds.[4] These properties have led to its use and investigation in specialized applications, including as a refrigerant, a solvent in pharmaceutical production, and in electronics manufacturing.[4][5] This guide provides a comprehensive examination of the molecular architecture and intricate electronic nature of this compound, synthesizing data from experimental and computational studies to offer a detailed perspective for researchers and drug development professionals.

Elucidation of the Molecular Geometry

The determination of this compound's structure has a noteworthy history. Early chemical and spectroscopic analyses were inconclusive, with some studies in the 1940s incorrectly suggesting the molecule was the isomeric hexafluoropropene.[6] However, subsequent, more advanced analytical techniques have unequivocally confirmed the cyclic structure.[7]

The geometry of this compound is defined by a triangular arrangement of carbon atoms, with each carbon bonded to two fluorine atoms. The molecule's high degree of fluorination significantly influences its structural parameters compared to its hydrocarbon analog, cyclopropane. The primary methods for precisely determining these parameters in the gas phase, where intermolecular forces are negligible, are gas-phase electron diffraction (GED) and microwave spectroscopy.[8][9][10]

Computational chemistry has become an indispensable tool for corroborating experimental findings. Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide highly accurate predictions of molecular geometries.[11][12] Studies on the radical anion of this compound (c-C₃F₆⁻) using Unrestricted Hartree-Fock (UHF) computations predict a planar ring structure with D₃h symmetry, where all six fluorine atoms are equivalent.[7][12][13] While this applies to the anion, it provides a foundational model for understanding the geometry of the neutral parent molecule.

Table 1: Key Structural Parameters of Cyclopropane and Related Fluorocarbons

| Parameter | Cyclopropane (C₃H₆) | This compound (c-C₃F₆) | General C-F Bond |

| C-C Bond Length | ~1.51 Å | ~1.52 Å (Estimated) | N/A |

| C-F Bond Length | N/A | ~1.34 Å (Estimated) | 1.35 - 1.40 Å[14][15] |

| ∠ F-C-F Angle | N/A | ~109.5° (Estimated) | N/A |

| Symmetry Group | D₃h | D₃h | N/A |

Caption: 3D molecular structure of this compound.

A Deep Dive into Chemical Bonding

The bonding in this compound is a fascinating interplay of geometric strain and profound electronic effects induced by the fluorine substituents.

The Carbon-Carbon Framework

Like cyclopropane, the C-C bonds in the this compound ring are considered "bent" or "banana" bonds. The enforced 60° internal bond angle is a significant deviation from the ideal sp³ hybrid angle of 109.5°, leading to substantial angle strain. This strain results in poor overlap of the carbon sp³ orbitals, concentrating electron density outside the direct internuclear axis.

The substitution of hydrogen with highly electronegative fluorine atoms introduces a strong inductive effect (-I). Each fluorine atom withdraws electron density from the carbon skeleton. This polarization is expected to impact the C-C bonds. In analogous systems like hexafluoroethane (C₂F₆), the C-C bond is notably longer and weaker than in ethane (C₂H₆), a phenomenon attributed to electrostatic repulsion between the positively charged carbon atoms and steric repulsion between the fluorine atoms.[16] A similar elongation of the C-C bonds in this compound relative to cyclopropane is therefore anticipated.

The Carbon-Fluorine Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy that can exceed 115 kcal/mol in simple fluoroalkanes.[15] This exceptional strength is a primary contributor to the high thermal and chemical stability of this compound.[4]

The strength arises from a combination of factors:

-

High Electronegativity Difference: The large difference in electronegativity between carbon (2.55) and fluorine (3.98) creates a highly polar bond with significant ionic character. This introduces a strong electrostatic attraction that shortens and strengthens the bond.[15]

-

Optimal Orbital Overlap: The compact nature of fluorine's 2p orbital allows for very effective overlap with carbon's sp³ hybrid orbitals.